2-Ethylbutylamine hydrochloride

Description

Contextualization within Branched Alkylamine Chemistry

Branched alkylamines, particularly α-branched amines, are crucial structural motifs found in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govacs.org The specific arrangement of alkyl groups around the nitrogen atom can significantly influence the molecule's physicochemical properties and biological interactions. nih.gov The synthesis of these C(sp³)-rich, nitrogen-containing compounds, however, presents considerable challenges for chemists. acs.org

For many years, the primary method for synthesizing α-branched alkylamines has been carbonyl reductive amination (CRA), which involves the reaction between a ketone and an alkylamine. nih.govacs.org However, this method has limitations, especially when dealing with sterically hindered ketones and amines. nih.gov To address these challenges, modern synthetic chemistry has seen the development of novel methods. One such advancement is carbonyl alkylative amination (CAA), which offers a more streamlined and robust approach to creating complex α-branched alkylamines. acs.org Recent developments include zinc-mediated and visible-light-mediated CAA reactions that allow for the coupling of primary amines, aldehydes, and alkyl halides in a multicomponent reaction. acs.orgrsc.org These methods expand the scope of accessible amine scaffolds that are highly relevant in biologically active molecules. nih.gov 2-Ethylbutylamine (B1583521) serves as a classic example of a primary α-branched alkylamine, the synthesis and reactions of which are central to this area of research.

Overview of Research Significance in Synthetic and Applied Chemistry

The significance of 2-Ethylbutylamine hydrochloride in research stems from its utility as a building block in organic synthesis. As a primary amine, its nucleophilic nitrogen atom can participate in a variety of chemical transformations to construct more complex molecules. It is identified as a laboratory chemical used in the manufacture of other chemical compounds. aaronchem.com

In applied chemistry, 2-Ethylbutylamine is used in the preparation of amide-substituted heterocyclic compounds. chemicalbook.com These compounds have been investigated for their potential in modulating the activity of interleukins IL-12 and IL-23, as well as interferon-alpha (IFN-alpha). chemicalbook.com A specific documented use includes its role in the synthesis of methyl 4-[7-(2-ethylbutylcarbamoyl)naphth-1-ylmethyl]benzoate. prepchem.com The development of modular synthetic methods, such as the visible-light-mediated carbonyl alkylative amination, highlights the ongoing effort to efficiently incorporate branched amines like 2-ethylbutylamine into novel molecular frameworks. rsc.orgchemrxiv.org

Properties of the Parent Amine: 2-Ethylbutylamine

| Property | Value | Source |

| Appearance | Clear colorless to light yellow liquid | chemicalbook.com |

| Boiling Point | 125 °C | nih.gov |

| Density | 0.776 g/cm³ at 20 °C | nih.gov |

| Flash Point | 14 °C | chemicalbook.com |

| Water Solubility | 3.83E+04 mg/L at 25°C | chemicalbook.comchembk.com |

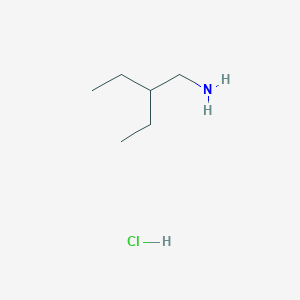

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-3-6(4-2)5-7;/h6H,3-5,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRACJAQBWJXEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Routes to 2-Ethylbutylamine (B1583521) Precursors

The journey to synthesizing 2-Ethylbutylamine often begins with the preparation of key precursors. These intermediates are then converted to the final product through various reduction or amination techniques.

One significant route to 2-Ethylbutylamine is through the hydrogenation of 2-ethylbutyraldoxime. researchgate.net This reaction involves the addition of hydrogen across the carbon-nitrogen double bond of the oxime. libretexts.orgpressbooks.pub The process is typically carried out under pressure with a heterogeneous catalyst. researchgate.net The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity towards the primary amine, as the formation of secondary amines can be a competing reaction. researchgate.netresearchgate.net

For instance, studies have shown that nickel catalysts, such as Ni/SiO2, exhibit high selectivity for the formation of primary amines from aldoximes. researchgate.net The reaction proceeds through a network of intermediates, including imines and Schiff bases. By carefully controlling parameters like temperature and hydrogen pressure, the reaction can be steered towards the desired primary amine product. researchgate.netresearchgate.net

Table 1: Catalyst Selectivity in 2-Ethylbutyraldoxime Hydrogenation

| Catalyst | Primary Amine Selectivity (%) | Secondary Amine Selectivity (%) |

|---|---|---|

| Ni/SiO2 | 87.1 | 12.9 |

| Raney-Co | 61.4 | - |

| Pd/C | 11.0 | 40.6 |

| Rh/C | 0.8 | 46.7 |

Data derived from a study on the hydrogenation of 2-ethylbutyraldoxime at 140°C and 40 bar H2 pressure. researchgate.netrsc.org

Another synthetic approach involves the reduction of 2-ethylbutanamide. sigmaaldrich.comnih.gov Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH4) or diborane (B8814927) (B2H6). msu.edu This method effectively converts the carbonyl group of the amide into a methylene (B1212753) group (CH2), yielding the corresponding amine. msu.edu

The reduction of amides is a well-established transformation in organic chemistry for the synthesis of amines. msu.edu The choice of reducing agent can be critical, as some reagents may also reduce other functional groups present in the molecule.

Amination reactions provide a direct way to introduce an amine group. Reductive amination, for example, involves the reaction of an aldehyde or ketone with ammonia (B1221849) in the presence of a reducing agent. ualberta.cayoutube.com For the synthesis of 2-Ethylbutylamine, 2-ethylbutanal (B1361351) would be the corresponding aldehyde. The reaction first forms an imine intermediate, which is then reduced in situ to the primary amine. ualberta.ca This one-pot procedure is an efficient method for amine synthesis. youtube.com

Catalytic amination of alcohols is another relevant method, where an alcohol reacts with ammonia over a catalyst at elevated temperatures and pressures. evitachem.com

The disproportionation of amines is a process where an amine is converted into a mixture of amines with a different number of alkyl substituents. evitachem.com For instance, the transformation of tertiary amines can lead to the formation of secondary and other tertiary amines through C-C bond coupling. rsc.org This reaction is often catalyzed by transition metals like palladium or platinum. rsc.org While not a direct synthesis of 2-ethylbutylamine from a non-amine precursor, it represents a method for transforming other amines.

N-alkylation is a fundamental reaction for the synthesis of secondary and tertiary amines. nih.govchemhume.co.uk It involves the reaction of a primary or secondary amine with an alkylating agent, such as an alkyl halide. evitachem.com In the context of 2-ethylbutylamine, this method would be more relevant for synthesizing derivatives of 2-ethylbutylamine rather than the primary amine itself. However, the "borrowing hydrogen" or "hydrogen autotransfer" strategy allows for the N-alkylation of amines with alcohols, which is an atom-efficient method. nih.govresearchgate.net In this process, a catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced. nih.gov

Catalytic Approaches in 2-Ethylbutylamine Synthesis

Catalysis is central to many of the synthetic routes for 2-Ethylbutylamine, particularly in hydrogenation and amination reactions. Heterogeneous catalysts are widely used due to their ease of separation and potential for reuse. researchgate.net

In the hydrogenation of 2-ethylbutyraldoxime, nickel-based catalysts have demonstrated high selectivity towards the primary amine. researchgate.net The support material for the catalyst, such as silica (B1680970) (SiO2) or alumina (B75360) (Al2O3), can also influence the catalyst's activity and selectivity. rsc.org For instance, Ni/SiO2 has been shown to be effective for this transformation. researchgate.net

In reductive amination, catalysts like palladium on carbon (Pd/C) or platinum are commonly used for the reduction of the imine intermediate. ualberta.ca The choice of catalyst can be tailored to be compatible with other functional groups in the molecule. youtube.com

The development of efficient catalytic systems is a continuous area of research, with the goal of achieving high yields and selectivities under milder and more environmentally friendly conditions. researchgate.net

Heterogeneous Catalysis (e.g., Raney Nickel, Ni/SiO2, Rh/C, Pd/C)

The choice of catalyst is critical in the synthesis of primary amines like 2-ethylbutylamine, as it influences reaction selectivity and efficiency. The hydrogenation of nitriles, a common route, can produce a mixture of primary, secondary, and tertiary amines, making catalyst selection key to maximizing the yield of the desired primary amine. acs.org

Raney Nickel (Raney Ni): This is a widely used, stable, and highly active catalyst for the synthesis of primary amines from alcohols and ammonia, as well as the hydrogenation of nitriles. wikipedia.orgrug.nlnih.gov It is particularly effective for hydrogenations at lower temperatures compared to other supported metal catalysts. researchgate.net Raney Ni catalysts are often employed in industrial processes due to their high activity and stability. wikipedia.org For instance, the direct amination of various aliphatic alcohols using Raney Ni with ammonia has been shown to produce the corresponding primary amines with excellent selectivity. rug.nl

Nickel on Silica (Ni/SiO2): Supported nickel catalysts, such as Ni/SiO2, offer an alternative to skeletal catalysts like Raney Ni. scielo.br These catalysts are prepared by impregnating a silica support with a nickel salt, followed by drying and reduction. scielo.br They have been successfully used in the synthesis of primary amines from alcohols and ammonia. acs.org In the hydrogenation of butyronitrile (B89842) to n-butylamine, a Ni/SiO2 catalyst demonstrated good activity, with the reaction rate being influenced by the choice of solvent. scielo.br

Rhodium on Carbon (Rh/C): Rhodium catalysts are highly effective for the hydrogenation of nitriles. google.com When used for aliphatic nitriles, Rh/C tends to favor the formation of secondary amines. acs.orgacs.orgresearchgate.net However, process conditions can be tailored to improve selectivity towards the primary amine. For example, carrying out the rhodium-catalyzed hydrogenation in a two-phase solvent system with a basic substance has been shown to yield high conversion and selectivity to the primary amine. google.com

Palladium on Carbon (Pd/C): Palladium on carbon is a versatile catalyst used for various hydrogenation reactions, including the reduction of nitriles. wikipedia.org The properties of the Pd/C catalyst, such as palladium distribution and oxidation state, can significantly impact its efficiency. mdpi.com While Pd/C can be used for nitrile hydrogenation, it sometimes leads to the formation of secondary or tertiary amines. thieme-connect.deacs.org The catalyst's performance can vary between commercial sources, affecting reaction times and yields. chemrxiv.orgresearchgate.net

Table 1: Comparison of Heterogeneous Catalysts in Amine Synthesis This table provides generalized data on catalyst performance in related amine synthesis reactions to illustrate their characteristics.

| Catalyst | Precursor Type | Typical Product Selectivity | Key Advantages |

|---|---|---|---|

| Raney Nickel | Nitriles, Alcohols | Primarily Primary Amines rug.nl | High activity at lower temperatures, industrial applicability wikipedia.orgresearchgate.net |

| Ni/SiO2 | Nitriles, Alcohols | Primarily Primary Amines scielo.bracs.org | Overcomes handling difficulties of skeletal catalysts scielo.br |

| Rh/C | Nitriles | Secondary Amines (can be shifted) acs.orgacs.org | High activity, selectivity can be tuned by conditions google.com |

| Pd/C | Nitriles | Variable (Primary, Secondary, Tertiary) thieme-connect.deacs.org | Versatile, widely used in organic synthesis wikipedia.org |

Optimization of Reaction Conditions in Catalytic Processes (e.g., temperature, pressure, pH, catalyst loading, reaction time)

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of 2-ethylbutylamine while minimizing side reactions. researchgate.netnumberanalytics.com

Temperature: Reaction temperature significantly affects reaction rates and catalyst activity. For Raney Ni-catalyzed hydrogenations, higher temperatures (e.g., 60–100 °C) generally lead to higher yields, though excessive heat can promote side reactions or catalyst degradation. wikipedia.orgresearchgate.net In some reductive amination processes, temperatures can range from 140 °C to 240 °C. researchgate.netsci-hub.se

Pressure: Hydrogen pressure is a key factor in hydrogenation reactions. For Raney Ni, pressures can range from 10 to 55 bar, with higher pressures often increasing conversion rates. researchgate.netresearchgate.net In the hydrogenation of nitriles using rhodium catalysts, pressures between 1 and 50 atmospheres are typical. google.com

pH: The pH of the reaction medium can influence catalyst performance and product distribution. In rhodium-catalyzed hydrogenations, the presence of a basic substance like sodium hydroxide (B78521) is used to promote the formation of the primary amine. google.com The rate of some hydrogenations has been shown to be proportional to the pH of the system. ijaerd.org For certain nickel catalysts used in the electrosynthesis of nitriles, the pH is adjusted to desired values (e.g., pH 13) to optimize performance. rsc.org

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material without promoting the formation of byproducts. Reaction times can vary widely, from a few hours to over 24 hours, depending on the other reaction conditions. google.comresearchgate.net

Table 2: Influence of Reaction Parameters on Catalytic Amination This table summarizes general trends observed in the optimization of catalytic processes similar to the synthesis of 2-ethylbutylamine.

| Parameter | General Effect on Yield/Conversion | Typical Range |

|---|---|---|

| Temperature | Increases with temperature to an optimal point acs.org | 60 - 240 °C researchgate.netresearchgate.net |

| Pressure | Generally increases with higher H2 pressure acs.org | 10 - 80 bar google.comresearchgate.net |

| pH | Can significantly alter selectivity; basic conditions often favor primary amines google.comijaerd.org | Often adjusted with bases like NaOH google.com |

| Catalyst Loading | Increases rate, but with diminishing returns researchgate.net | 0.1 - 5.0 mol% researchgate.netgoogle.com |

| Reaction Time | Increased conversion over time, risk of side products with excessive time nih.gov | 2 - 36 hours google.comresearchgate.net |

Formation of 2-Ethylbutylamine Hydrochloride

Once the 2-ethylbutylamine free base is synthesized, it is converted to its hydrochloride salt to enhance stability and modify its physical properties, such as solubility. libretexts.orgjst.go.jp

Acid-Base Reactions for Hydrochloride Salt Formation

The formation of 2-ethylbutylamine hydrochloride is a straightforward acid-base reaction. spectroscopyonline.com The lone pair of electrons on the nitrogen atom of the amine acts as a base, accepting a proton (H+) from a strong acid like hydrochloric acid (HCl). spectroscopyonline.comyoutube.com This results in the formation of the 2-ethylbutylammonium cation and the chloride anion, which are held together by an ionic bond. spectroscopyonline.comyoutube.com This conversion from a covalent compound to an ionic salt dramatically increases water solubility. libretexts.orgyoutube.com The reaction must typically be carried out with a strong acid to ensure the equilibrium favors the formation of the salt. youtube.com

Purification and Isolation Strategies for the Hydrochloride Salt

The purification and isolation of 2-ethylbutylamine hydrochloride are critical for obtaining a product of high purity.

Crystallization: This is a primary method for purifying amine salts. acs.org The crude hydrochloride salt is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol) at an elevated temperature to create a saturated solution. acs.orgsciencemadness.org As the solution cools, the solubility of the salt decreases, leading to the formation of crystals, leaving impurities behind in the solvent. The choice of solvent is crucial, as its polarity can affect the size and shape of the resulting crystals. google.com Sometimes, an "antisolvent" (a solvent in which the salt is insoluble, like ether) is added to induce precipitation. sciencemadness.org

Filtration and Washing: After crystallization, the solid product is separated from the liquid by filtration. The collected crystals are then typically washed with a small amount of a cold, non-polar solvent to remove any remaining soluble impurities from their surface. rsc.org

Drying: The purified crystals are dried to remove any residual solvent, often under vacuum. The final product is a stable, crystalline solid. acs.org In one documented synthesis, 2-ethylbutylamine hydrochloride was isolated as a solid with a 51.6% yield after the amination of the corresponding alcohol and subsequent workup with HCl. rug.nl

Chemical Reactivity and Derivatization Studies

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in 2-ethylbutylamine (B1583521) is characterized by a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. cymitquimica.comnih.gov This inherent nucleophilicity allows it to readily attack electron-deficient centers, initiating a variety of chemical transformations. Its nature as a primary amine means it can participate in reactions typical of its class, including substitutions and additions. cymitquimica.com

Studies involving secondary alkyl primary amines, such as 2-ethylbutylamine, have demonstrated their reactions with pyrylium (B1242799) salts. In these reactions, the amine acts as a nucleophile, leading to the formation of intermediate pyridinium (B92312) cations. psu.edu The subsequent transformation of these intermediates is influenced by the solvent, which can also act as a nucleophile. For example, in acetic acid, the reaction can yield acetate (B1210297) esters, while in the presence of phenols, it can result in the formation of ethers and C-alkylated phenols. psu.edu The lack of rearrangement in the alkyl group during these reactions suggests a mechanism involving intimate ion-molecule pairs rather than free carbenium ions. psu.edu

Amide Bond Formation and Related Reactions

The nucleophilic character of 2-ethylbutylamine makes it a suitable reactant for the synthesis of amides through reaction with carboxylic acids or their derivatives. This transformation is a cornerstone of medicinal chemistry and materials science. The formation of the amide bond typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. youtube.comnih.gov

Synthesis of Substituted Amides (e.g., N-(2-Ethylbutyl)-3-hydroxy-2-(4-methoxyphenoxy)-4-phenylbutanamide)

A specific example of amide synthesis involving 2-ethylbutylamine is the preparation of (2S,3R)-N-(2-Ethylbutyl)-3-hydroxy-2-(4-methoxyphenoxy)-4-phenylbutanamide. nih.gov This compound is an intermediate in the synthesis of the HIV protease inhibitor Darunavir (B192927). nih.gov The synthesis involves the reaction of a suitable carboxylic acid precursor with 2-ethylbutylamine in the presence of imidazole. nih.gov

The reaction proceeds by first activating the carboxylic acid. Imidazole is added to a solution of the starting material in dichloromethane. After a period of stirring, 2-ethylbutylamine is introduced, and the reaction is allowed to proceed overnight. nih.gov The resulting amide is then isolated and purified. In a documented procedure, this reaction afforded the desired product in an 87% yield. nih.gov

Table 1: Synthesis of N-(2-Ethylbutyl)-3-hydroxy-2-(4-methoxyphenoxy)-4-phenylbutanamide nih.gov

| Reactant 1 | Reactant 2 | Reagent | Solvent | Yield |

| (R,S,R)-Aldol Adduct | 2-Ethylbutylamine | Imidazole | Dichloromethane | 87% |

Formation of Heterocyclic Compounds

2-Ethylbutylamine is a valuable synthon for constructing nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules. chemicalbook.com The primary amine group can be readily incorporated into a ring system through various cyclization strategies.

Pyridone Derivatives

N-substituted 2-pyridones are important structural motifs found in numerous natural products and active pharmaceutical ingredients. mdpi.com A common method for their synthesis involves the N-alkylation of a pre-existing 2-pyridone ring. mdpi.com In this approach, the 2-pyridone is deprotonated with a base to form an ambident nucleophile, which can then react with an alkylating agent. mdpi.com

While direct N-alkylation with 2-ethylbutylamine itself is not the typical route, 2-ethylbutylamine can be used in multicomponent reactions to construct the pyridone ring system. For instance, a one-pot condensation reaction under microwave irradiation can be employed to synthesize N-substituted 2-pyridone derivatives, offering a highly selective and efficient method. mdpi.com Another strategy involves the reaction of pyridine (B92270) N-oxide with an anhydride (B1165640) to create an electrophilic center at the 2-position, which can then be attacked by a nucleophile. Subsequent hydrolysis can lead to a 2-hydroxypyridine, which exists in tautomeric equilibrium with the more stable 2-pyridone. stackexchange.com

Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is another key heterocyclic structure in medicinal chemistry. 2-Ethylbutylamine can be incorporated to form N-substituted pyrrolidines. For example, N-(2-hydroxyethyl)pyrrolidine can be synthesized from the reaction of pyrrolidine with 2-bromoethanol. chemicalbook.com Analogously, reacting 2-ethylbutylamine with a suitably functionalized four-carbon chain containing a leaving group could yield N-(2-ethylbutyl)pyrrolidine.

More complex pyrrolidine derivatives can be synthesized through multi-step sequences. For instance, the synthesis of R-2-(2,5-difluorophenyl)pyrrolidine, an intermediate for the anticancer drug Larotrectinib, starts from pyrrolidone. google.comgoogle.com The synthesis involves the reaction of a protected pyrrolidone with a Grignard reagent, followed by acid-catalyzed dehydration, deprotection, and stereoselective reduction. google.com 2-Ethylbutylamine could potentially be used as a directing group or introduced into similar synthetic pathways to create novel pyrrolidine-based structures.

N-Containing Bicyclic Scaffolds

Nitrogen-containing bicyclic scaffolds are of great interest in drug discovery due to their structural complexity and three-dimensionality, which allows for the exploration of new areas of chemical space. bham.ac.uk The synthesis of these scaffolds often involves regioselective condensation reactions. researchgate.net

For example, bicyclic pyridinone derivatives can be synthesized through the reaction of heterocyclic ketene (B1206846) aminals with reagents like ethyl 2-cyano-3,3-bis(methylthio)acrylate. researchgate.net An amine such as 2-ethylbutylamine could be used as a starting material to form a substituted aminal, which could then undergo cyclization to form a bicyclic system. The development of synthetic routes to novel bicyclic systems, such as 4,6-fused and 5,6-bridged N-heterocycles, often relies on robust, high-yielding transformations starting from simpler, stereochemically defined rings. bham.ac.uk The incorporation of diverse side chains, such as the 2-ethylbutyl group, onto these scaffolds is a key strategy in creating libraries of drug-like molecules for biological screening. bham.ac.uk

Other Derivative Syntheses

The primary amine group of 2-ethylbutylamine serves as a versatile functional handle for the synthesis of a variety of derivatives through established chemical transformations.

Dithiocarbamates

The synthesis of dithiocarbamates from primary amines like 2-ethylbutylamine is a well-established process. The reaction typically involves the nucleophilic attack of the amine on carbon disulfide (CS₂). iau.irscispace.comnih.gov This reaction is often performed in the presence of a base and can be conducted as a one-pot, three-component condensation with an electrophile, such as an alkyl halide or an activated alkene, to yield the final S-substituted dithiocarbamate (B8719985) product. scispace.comorganic-chemistry.orgscielo.br

The general procedure involves the in situ formation of a dithiocarbamate salt by reacting 2-ethylbutylamine with carbon disulfide. iau.ir This intermediate can then be trapped by an electrophile. A wide range of aliphatic amines, including primary, secondary, and sterically hindered amines, undergo this transformation efficiently. scispace.com The reaction can be performed under mild, solvent-free conditions or in green reaction media like polyethylene (B3416737) glycol (PEG), highlighting its efficiency and environmental friendliness. scispace.comorganic-chemistry.org

General Reaction Scheme for Dithiocarbamate Synthesis: R-NH₂ + CS₂ + Electrophile → R-NH-C(=S)S-Electrophile + H⁺ (where R = 2-ethylbutyl)

This method is highly versatile, allowing for the synthesis of a broad array of dithiocarbamate derivatives with varied functionalities. organic-chemistry.org

Sulfenamides

Sulfenamides, compounds containing a sulfur-nitrogen single bond, can be synthesized from 2-ethylbutylamine through the copper-catalyzed coupling with thiols or their disulfide counterparts. organic-chemistry.orgrsc.org This method provides a practical alternative to traditional syntheses that often rely on toxic or expensive reagents. organic-chemistry.org

Research has shown that the copper-catalyzed oxidative coupling of thiols and amines is an effective route to sulfenamides. rsc.org The reaction generally proceeds under mild conditions, often using a copper(I) iodide (CuI) catalyst in a solvent like DMSO, with air serving as the oxidant. organic-chemistry.orgrsc.org Studies have noted that aliphatic amines, such as 2-ethylbutylamine, typically provide higher yields in these reactions compared to aromatic amines. rsc.org The scope of the reaction is broad, accommodating various substituted diaryl disulfides and both primary and secondary alkylamines. organic-chemistry.org

Typical Conditions for Copper-Catalyzed Sulfenamide (B3320178) Synthesis:

| Component | Role | Example |

|---|---|---|

| Amine | Substrate | 2-Ethylbutylamine |

| Thiol/Disulfide | Substrate | Diaryl disulfide |

| Catalyst | Promotes reaction | Copper(I) iodide (CuI) |

| Ligand | Stabilizes catalyst | 2,2′-bipyridine (bpy) |

| Oxidant | Regenerates catalyst | Air (O₂) |

The proposed mechanism involves the formation of a copper-thiolate complex, which, after oxidation and reaction with the amine, reductively eliminates the sulfenamide product and regenerates the active copper catalyst. rsc.org

Schiff Bases (as intermediates)

Primary amines like 2-ethylbutylamine readily react with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. scispace.comdergipark.org.tr This condensation reaction is a fundamental transformation in organic chemistry and typically proceeds through a two-step mechanism. eijppr.com

First, the nucleophilic amine attacks the electrophilic carbonyl carbon, forming an unstable carbinolamine (or hemiaminal) intermediate. dergipark.org.treijppr.com This is followed by the elimination of a water molecule, often catalyzed by acid or base, to yield the stable C=N double bond of the imine. scispace.comresearchgate.net

Mechanism of Schiff Base Formation:

Nucleophilic Addition: R-C(=O)-R' + H₂N-R'' ⇌ R-C(OH)(NHR'')-R'

Dehydration: R-C(OH)(NHR'')-R' ⇌ R-C(=NR'')-R' + H₂O (where R'' = 2-ethylbutyl)

The formation of Schiff bases is a reversible process. scispace.com While they can be isolated as stable products, they often serve as crucial intermediates in more complex multi-step syntheses, enabling further functionalization or the construction of larger molecular scaffolds.

Azide (B81097) Conversions

The conversion of a primary aliphatic amine, such as 2-ethylbutylamine, into its corresponding azide (2-ethylbutyl azide) can be achieved through a diazo-transfer reaction. nih.govorganic-chemistry.orgcsic.es This method is a valuable alternative to nucleophilic substitution routes (Sₙ2), which can be complicated by competing elimination reactions. csic.es

Diazo-transfer reactions utilize reagents like trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide salts, which are considered safer to handle. nih.govorganic-chemistry.orgcsic.es The reaction proceeds by the nucleophilic attack of the amine on the terminal nitrogen atom of the azide reagent. acs.orgnih.gov These transformations are often catalyzed by copper salts and can be performed under mild conditions, preserving the stereochemistry of the starting amine. nih.govcsic.esresearchgate.net The process has been successfully applied to a wide range of primary aliphatic and aromatic amines. nih.govresearchgate.net

Recent advancements have focused on developing safer and more efficient diazo-transfer agents and optimizing reaction conditions, including automated synthesis protocols to handle potentially hazardous reagents safely. acs.org

General Scheme for Diazo-Transfer Reaction: R-NH₂ + N₃-SO₂R' (Diazo-transfer agent) --[Cu catalyst]--> R-N₃ + H₂N-SO₂R' (where R = 2-ethylbutyl)

Reactions with Carbon Dioxide and Switchable Systems

Primary and secondary amines, including 2-ethylbutylamine and its analogs like N-ethylbutylamine and 2-ethylhexylamine, can react reversibly with carbon dioxide (CO₂). rsc.orgnih.govacs.org This reaction forms the basis for "switchable-hydrophilicity solvents" (SHS), which can change their physical properties, particularly their miscibility with water, in response to the addition or removal of CO₂. rsc.orgcinz.nz

The reaction involves two molecules of the amine reacting with one molecule of CO₂ to form an alkylammonium carbamate (B1207046) salt. nih.gov

Reversible Reaction with CO₂: 2 R-NH₂ + CO₂ ⇌ [R-NH₃]⁺[R-NHCO₂]⁻ (where R = 2-ethylbutyl)

The starting amine is typically a non-ionic, hydrophobic liquid. nih.gov Upon bubbling CO₂ through the amine (often in the presence of some water), it is converted into its ionic carbamate salt form, which is significantly more polar and hydrophilic. rsc.orgnih.gov This "switch" allows, for example, the dissolution of the solvent in water or the precipitation of a non-polar solute. cinz.nzacsgcipr.org

The process is reversible. The original, non-ionic amine can be regenerated by removing the CO₂, which is typically achieved by heating the solution or by purging it with an inert gas like nitrogen or argon. rsc.orgnih.gov This reversibility allows for the recovery and recycling of the solvent, making it a technology with applications in green chemistry, such as extractions and separations. acs.orgnih.govgoogle.com

Applications in Chemical Synthesis and Process Development

Role as a Chemical Intermediate in Complex Molecule Synthesis

2-Ethylbutylamine (B1583521) hydrochloride serves as a crucial intermediate in the creation of more complex organic molecules. Its amine group provides a reactive site for forming new chemical bonds, making it a versatile building block for larger, more intricate structures.

The utility of 2-Ethylbutylamine is particularly evident in the pharmaceutical industry, where it is employed in the synthesis of precursors for important drugs.

Darunavir (B192927) Derivatives: In the development of analogs of Darunavir, a potent HIV protease inhibitor, 2-ethylbutylamine is used to introduce a specific modification (the P1' component) to the darunavir framework. nih.gov This is achieved through a transamidation process, where 2-ethylbutylamine reacts with a β-hydroxyamide intermediate. nih.gov The resulting amide is then reduced to form the corresponding β-amino alcohol, a key step in the synthesis of the darunavir derivative. nih.gov This strategic modification aims to enhance the drug's effectiveness against HIV. nih.gov

ZED1227 Precursors: 2-Ethylbutylamine is a key reagent in the synthesis of ZED1227, a first-in-class tissue transglutaminase (TG2) inhibitor developed for the treatment of celiac disease. nih.govresearchgate.net The synthesis involves the coupling of 2-ethylbutylamine with a carboxylic acid derivative to form a pyridone intermediate. nih.govgoogle.com This pyridone derivative contains the branched alkyl side-chain from 2-ethylbutylamine, which is designed to fit into a hydrophobic pocket of the TG2 enzyme. nih.gov This interaction is crucial for the drug's inhibitory activity. nih.gov

Table 1: Synthesis of Pharmacologically Relevant Compounds

| Compound | Role of 2-Ethylbutylamine | Intermediate Formed | Final Product Application |

|---|---|---|---|

| Darunavir Derivative | Introduces the P1' modification | β-amino alcohol | HIV Protease Inhibitor |

Applications in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. uomustansiriyah.edu.iqescholarship.org These libraries are then screened for biological activity to identify potential new drugs or other useful compounds.

In encoded combinatorial chemistry, each unique compound synthesized on a solid support (like a resin bead) is tagged with a chemical "barcode" that identifies its structure. nih.gov 2-Ethylbutylamine has been utilized as a secondary amine tag in the creation of these encoded libraries. nih.govpnas.org By using mixtures of different amines, including 2-ethylbutylamine, at various stages of the synthesis, a vast number of unique compounds can be created and subsequently identified. nih.gov

Diversity-oriented synthesis (DOS) aims to create libraries of compounds with a high degree of structural diversity, exploring a wider range of chemical space than traditional combinatorial chemistry. scispace.comcam.ac.ukbrandon-russell.com The goal is to generate molecules with varied skeletons and stereochemistry. nih.gov While specific examples directly citing 2-Ethylbutylamine hydrochloride in published DOS libraries are not prevalent, its nature as a simple, branched primary amine makes it a suitable building block for introducing structural diversity in the early stages of a divergent synthesis pathway.

Process Chemistry and Separation Technologies

Beyond its role in synthesis, 2-Ethylbutylamine also finds applications in industrial processes, particularly in separation technologies.

N-ethylbutylamine, a related compound, has demonstrated significant potential as a "switchable solvent" for the liquid-liquid extraction of lipids from wet microalgae biomass. researchgate.netacs.orgacs.org This process is of great interest for the production of biofuels and other valuable products from algae. acs.org The amine's polarity can be switched by the addition and removal of CO2, allowing for efficient extraction and subsequent separation of the lipids. researchgate.net This technology offers a more energy-efficient alternative to traditional extraction methods. researchgate.netresearchgate.net Studies have shown that using N-ethylbutylamine can lead to lipid yields comparable to or even exceeding those of established methods like the Bligh and Dyer extraction. researchgate.netmdpi.com

Table 2: Lipid Extraction from Microalgae

| Microalgae Species | Extraction Method | Crude Lipid Yield (wt. %) | Reference |

|---|---|---|---|

| Neochloris oleoabundans | N-ethylbutylamine (18h) | 16.2 (after two extractions) | researchgate.net |

| Neochloris oleoabundans | Bligh & Dyer (2h) | 15.3 (after two extractions) | researchgate.net |

Recovery Strategies in Extraction Systems

2-Ethylbutylamine, often used as its hydrochloride salt for stability and handling, plays a significant role as a switchable solvent, particularly in the extraction of lipids from biomass such as microalgae. researchgate.net Its ability to switch polarity based on external triggers like the introduction or removal of CO2 or temperature changes makes it a valuable component in designing sustainable extraction processes. researchgate.net The recovery of the solvent after extraction is a critical factor for the economic and environmental viability of the process.

Several strategies have been evaluated for the recovery of N-ethylbutylamine (EBA) following the wet lipid extraction from microalgae. nih.gov Two prominent approaches are temperature swing and CO2-swing methods. researchgate.net In the temperature swing method, the lower critical solution temperature (LCST) behavior of the EBA-water mixture is exploited. researchgate.net By altering the temperature, the solubility of EBA in water can be significantly changed, leading to phase separation and allowing for its recovery. researchgate.net

A study on the process evaluation of these recovery strategies found that a temperature swing back-extraction was a more feasible and energy-efficient method for recovering EBA compared to a CO2-switching process. researchgate.net The temperature swing process was reported to have a net energy gain of 22.4 MJ/kg of lipids, making it an attractive option. researchgate.net The CO2-switching mechanism, while effective in principle, was associated with larger solvent losses. researchgate.net

The efficiency of recovering EBA from the solid biomass residue after extraction has also been investigated. Different solvents can be used to wash the residue and recover the amine. The recovery performance of various solvents in a single stage has been documented, with a combination of cyclohexane (B81311) and water showing better EBA recovery than using cyclohexane alone. researchgate.net

Table 1: Single Stage Recovery Performance of EBA from Algae Paste Using Different Solvents

| Washing Solvent | Single Stage Recovery Efficiency (%) |

| Cyclohexane | ~70-90 |

| Dodecane | Data not available in provided context |

| Hexadecane | Data not available in provided context |

| Cyclohexane and Water | > Cyclohexane alone |

Data derived from graphical representations in the source material. researchgate.net

Furthermore, the recovery of EBA from the aqueous raffinate can be achieved through liquid-liquid extraction followed by distillation. nih.gov The choice of the extracting solvent is crucial for maximizing the recovery efficiency.

Table 2: Single Stage Extraction Efficiency for EBA Recovery from Water

| Extracting Solvent | Single Stage Extraction Efficiency (%) |

| Cyclohexane | ~85 |

| Dodecane | ~80 |

| Hexadecane | ~75 |

Data derived from graphical representations in the source material. researchgate.net

Use as a Surrogate Standard in Environmental Analysis

In the field of environmental analysis, 2-ethylbutylamine hydrochloride is utilized to prepare solutions of N-ethylbutylamine (EBA), which serves as a surrogate standard. A surrogate standard is a compound that is chemically similar to the analytes of interest but not expected to be present in the environmental samples. chromforum.org It is added to the sample in a known amount before any sample preparation steps to monitor the efficiency of the entire analytical procedure, including extraction and cleanup. chromforum.org

One specific application is in the determination of gaseous and particulate secondary amines in the atmosphere. mdpi.com In a study developing a method for analyzing secondary amines using gas chromatography coupled with electron capture detection (GC-ECD), N-ethylbutylamine (EBA) was employed as a surrogate standard. mdpi.com The method involved the derivatization of secondary amines with pentafluorobenzenesulfonyl chloride (PFBSC) and subsequent liquid-liquid extraction. mdpi.com

The recovery of the surrogate standard provides a measure of the method's performance for each sample. By quantifying the amount of the surrogate that is recovered, analysts can correct for losses of the target analytes that may have occurred during sample processing. chromforum.org

In the aforementioned study, a standard stock solution of EBA was prepared, and a known quantity was spiked into the samples before the extraction process. mdpi.com The recovery of EBA was then determined by the GC-ECD analysis. The use of EBA as a surrogate standard helped to ensure the accuracy and reliability of the measurements of various secondary amines in both particulate matter (PM2.5) and the gaseous phase. mdpi.com

Another study on the presence of N-nitrosamines in tap water also utilized N-ethylbutylamine (EBA) as a surrogate standard for quantitative analysis. nih.gov This highlights its utility in monitoring water quality and the formation of disinfection byproducts. nih.gov

Analytical Characterization and Method Development

Spectroscopic Analysis Techniques

Spectroscopic methods are crucial for elucidating the molecular structure of 2-Ethylbutylamine (B1583521) hydrochloride by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2-Ethylbutylamine hydrochloride. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

For the hydrochloride salt of 2-ethylbutanamine, ¹H NMR data has been reported in deuterium (B1214612) oxide (D₂O). The spectrum shows a doublet at 2.83 ppm corresponding to the two protons on the carbon adjacent to the amino group, a multiplet at 1.48 ppm for the single proton at the branch point, and further signals for the ethyl and terminal methyl protons rug.nl.

Table 1: ¹H NMR Data for 2-Ethylbutylamine Hydrochloride This table is interactive. Click on the headers to sort.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

|---|---|---|---|---|

| 2.83 | d | 6.6 | -CH₂-NH₃⁺ | D₂O |

Note: 'd' denotes a doublet, and 'm' denotes a multiplet. Data sourced from a study on catalytic amination. rug.nl

Mass Spectrometry (e.g., EI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is utilized for determining the molecular weight and elemental composition of 2-Ethylbutylamine hydrochloride.

High-Resolution Mass Spectrometry (HRMS) has been used to accurately determine the mass of the ion pair. One study reported a calculated mass-to-charge ratio (m/z) for (M+Cl)⁻ of 172.067, with an experimental finding of 172.066529, confirming the compound's composition. rug.nl

For the free base, 2-Ethylbutylamine, Electron Ionization Mass Spectrometry (EI-MS) data is available from the NIST Mass Spectrometry Data Center. nist.gov The fragmentation pattern in EI-MS provides structural information. Additionally, tandem mass spectrometry (MS-MS) data shows a precursor ion [M+H]⁺ at an m/z of 102.1277, which is consistent with the protonated form of the free amine. nih.gov

Titrimetric Methods for Concentration Determination

Titrimetric methods are classical analytical techniques used to determine the concentration of 2-Ethylbutylamine hydrochloride in a solution. As the salt of a weak base (2-ethylbutylamine) and a strong acid (hydrochloric acid), its concentration can be determined through acid-base titration.

Potentiometric titration is a common and accurate approach. researchgate.net In this method, the sample containing 2-Ethylbutylamine hydrochloride is dissolved in a suitable solvent, often water or a non-aqueous solvent like toluene (B28343) or glacial acetic acid, and titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl). researchgate.netresearchgate.net The reaction involves the protonation of the amine functional group. researchgate.net The endpoint of the titration, which corresponds to the equivalence point, is determined by monitoring the potential or pH of the solution with an electrode system as the titrant is added. A sharp change or inflection point in the titration curve indicates the completion of the reaction. researchgate.net

For amine hydrochlorides specifically, non-aqueous titrations can offer advantages, such as sharper endpoints. gfschemicals.combdn.go.th In a solvent like glacial acetic acid, the basicity of the amine is enhanced. A solution of perchloric acid in glacial acetic acid is often used as the titrant. bdn.go.th To prevent interference from the chloride ion, mercuric acetate (B1210297) can be added to the solution, which complexes with the halide to form an un-ionized mercury(II) halide complex. bdn.go.th

| Parameter | Specification |

|---|---|

| Titration Type | Aqueous Acid-Base Potentiometric Titration |

| Titrant | Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M) |

| Solvent | Water or Toluene |

| Endpoint Detection | Potentiometric (monitoring pH/mV change) |

Mentioned Compounds

| Compound Name |

|---|

| 2-Ethylbutylamine hydrochloride |

| Triethylamine |

| Perchloric acid |

| Glacial acetic acid |

| Hydrochloric acid |

| Toluene |

| Mercuric acetate |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Ethylbutylamine hydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting ethyl chloroacetate with a primary amine under basic conditions (e.g., sodium hydroxide) at 60–80°C yields intermediates, followed by hydrochloric acid quenching to form the hydrochloride salt. Maintaining anhydrous conditions and inert atmospheres (e.g., nitrogen) minimizes oxidation byproducts . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) improves purity. Yield optimization requires pH control (7–8) and stepwise temperature adjustments to avoid side reactions like over-alkylation .

Q. Which analytical techniques are most reliable for characterizing 2-Ethylbutylamine hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure. For instance, the ethyl group’s triplet (~1.2 ppm) and butylamine’s NH resonance (~2.8 ppm) are key markers .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%). Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies the molecular ion peak [M+H] at m/z 136.2 (free base) and 172.6 (hydrochloride) .

Q. What safety protocols are critical when handling 2-Ethylbutylamine hydrochloride?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be incinerated via certified facilities .

- First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2-Ethylbutylamine hydrochloride?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Strategies include:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer systems (e.g., PBS at pH 7.4) .

- Purity Validation : Cross-check results with HPLC-purified batches (>99%) to rule out impurity interference .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What mechanistic insights can spectroscopic methods provide about 2-Ethylbutylamine hydrochloride’s interaction with enzymes?

- Methodological Answer :

- Isotopic Labeling : Incorporate N or C into the amine group to track binding kinetics via NMR. For example, chemical shift changes in H-N HSQC spectra reveal conformational changes in enzyme active sites .

- Fluorescence Quenching : Monitor tryptophan residues in enzymes (e.g., monoamine oxidases) upon compound binding. Stern-Volmer plots quantify binding constants (K) .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve 3D interaction motifs at ≤2.0 Å resolution .

Q. What challenges arise when scaling up the synthesis of 2-Ethylbutylamine hydrochloride, and how can they be mitigated?

- Methodological Answer :

- Heat Management : Use jacketed reactors with controlled cooling to prevent exothermic runaway reactions during amine alkylation .

- Mixing Efficiency : Optimize impeller design (e.g., pitched-blade turbines) to ensure uniform reagent distribution in large-scale batches (>1 L) .

- Purification at Scale : Replace column chromatography with fractional distillation or continuous crystallization systems to reduce solvent waste .

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for 2-Ethylbutylamine hydrochloride under acidic conditions?

- Methodological Answer : Stability depends on protonation states and counterion effects. For example:

- pH-Dependent Degradation : At pH < 3, the free base form undergoes hydrolysis, forming ethanol and butylamine. Studies using buffered solutions (pH 4–6) show extended stability (>6 months at 4°C) .

- Counterion Effects : Phosphate buffers accelerate degradation compared to acetate buffers due to nucleophilic displacement by HPO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.